molecular formula C9H10N2O B1584459 (5-Methylimidazo[1,2-a]pyridin-2-yl)methanol CAS No. 872363-02-5

(5-Methylimidazo[1,2-a]pyridin-2-yl)methanol

Cat. No.: B1584459
CAS No.: 872363-02-5
M. Wt: 162.19 g/mol
InChI Key: BIUQSIPXUVGMHC-UHFFFAOYSA-N
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Description

(5-Methylimidazo[1,2-a]pyridin-2-yl)methanol is a heterocyclic compound with the molecular formula C9H10N2O. It is part of the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Chemical Reactions Analysis

Types of Reactions

(5-Methylimidazo[1,2-a]pyridin-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the alcohol group to a carbonyl group.

    Reduction: Reduction reactions can convert the carbonyl group back to an alcohol group.

    Substitution: Substitution reactions often involve the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield a corresponding aldehyde or ketone .

Scientific Research Applications

(5-Methylimidazo[1,2-a]pyridin-2-yl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of (5-Methylimidazo[1,2-a]pyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. It can act on enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Methylimidazo[1,2-a]pyridin-2-yl)methanol is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(5-methylimidazo[1,2-a]pyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-7-3-2-4-9-10-8(6-12)5-11(7)9/h2-5,12H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIUQSIPXUVGMHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC(=CN12)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80356274
Record name (5-methylimidazo[1,2-a]pyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872363-02-5
Record name (5-methylimidazo[1,2-a]pyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Methylimidazo[1,2-a]pyridin-2-yl)methanol
Reactant of Route 2
(5-Methylimidazo[1,2-a]pyridin-2-yl)methanol
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(5-Methylimidazo[1,2-a]pyridin-2-yl)methanol
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(5-Methylimidazo[1,2-a]pyridin-2-yl)methanol
Reactant of Route 5
Reactant of Route 5
(5-Methylimidazo[1,2-a]pyridin-2-yl)methanol
Reactant of Route 6
(5-Methylimidazo[1,2-a]pyridin-2-yl)methanol

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